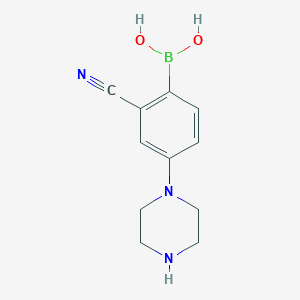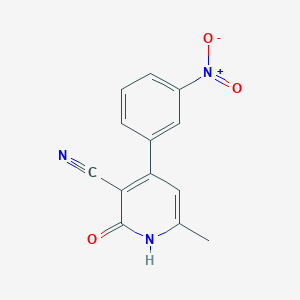
(3-(3-(Trifluoromethoxy)phenyl)pyridin-4-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-(3-(Trifluoromethoxy)phenyl)pyridin-4-yl)methanol is an organic compound that features a trifluoromethoxy group attached to a phenyl ring, which is further connected to a pyridine ring with a methanol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-(3-(Trifluoromethoxy)phenyl)pyridin-4-yl)methanol typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis or the Chichibabin synthesis.
Introduction of the Trifluoromethoxy Group: The trifluoromethoxy group is introduced via nucleophilic substitution reactions using trifluoromethoxy-containing reagents.
Attachment of the Phenyl Ring: The phenyl ring is attached to the pyridine ring through cross-coupling reactions such as Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boron reagents.
Addition of the Methanol Group: The methanol group is introduced through reduction reactions, where the corresponding aldehyde or ketone is reduced to the alcohol.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(3-(3-(Trifluoromethoxy)phenyl)pyridin-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives, depending on the functional groups present.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as aldehydes, carboxylic acids, and substituted phenyl-pyridine compounds.
Applications De Recherche Scientifique
(3-(3-(Trifluoromethoxy)phenyl)pyridin-4-yl)methanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its therapeutic properties.
Industry: It is used in the development of new materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of (3-(3-(Trifluoromethoxy)phenyl)pyridin-4-yl)methanol involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins and enzymes. This interaction can modulate the activity of these biological molecules, leading to various effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
(3-(4-(Trifluoromethoxy)phenyl)pyridin-2-yl)methanol: This compound has a similar structure but with the trifluoromethoxy group attached to a different position on the pyridine ring.
(4-(Trifluoromethyl)pyridin-3-yl)methanol: This compound features a trifluoromethyl group instead of a trifluoromethoxy group.
Uniqueness
The unique positioning of the trifluoromethoxy group in (3-(3-(Trifluoromethoxy)phenyl)pyridin-4-yl)methanol imparts distinct chemical properties, such as increased stability and specific reactivity patterns, making it valuable for targeted applications in various fields.
Propriétés
Formule moléculaire |
C13H10F3NO2 |
|---|---|
Poids moléculaire |
269.22 g/mol |
Nom IUPAC |
[3-[3-(trifluoromethoxy)phenyl]pyridin-4-yl]methanol |
InChI |
InChI=1S/C13H10F3NO2/c14-13(15,16)19-11-3-1-2-9(6-11)12-7-17-5-4-10(12)8-18/h1-7,18H,8H2 |
Clé InChI |
MVGSSJBSTBYSMV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)OC(F)(F)F)C2=C(C=CN=C2)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![ethyl 4-{[(2Z)-3-(pyridin-2-ylcarbamoyl)-2H-chromen-2-ylidene]amino}benzoate](/img/structure/B14083538.png)



![2-(Morpholin-4-YL)-6H-pyrido[4,3-D]pyrimidin-5-one](/img/structure/B14083573.png)




